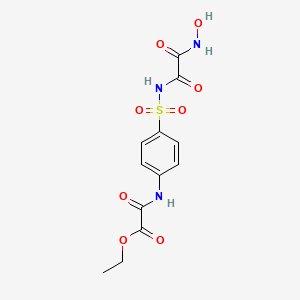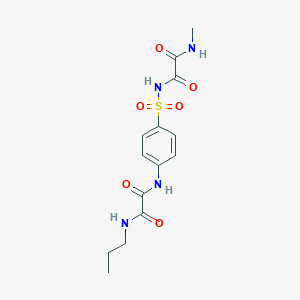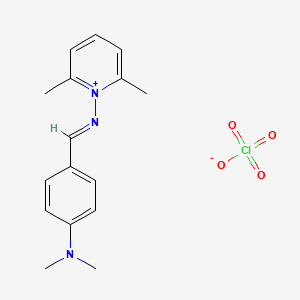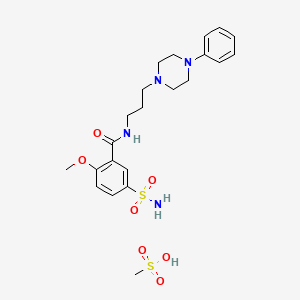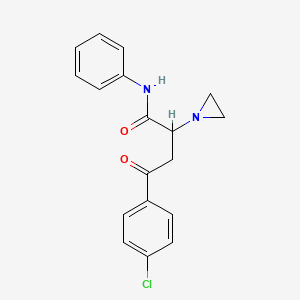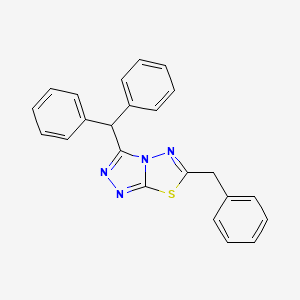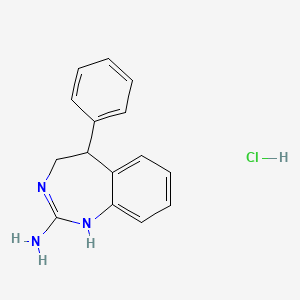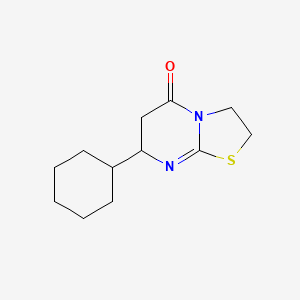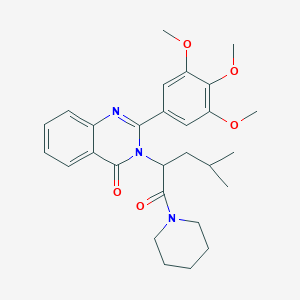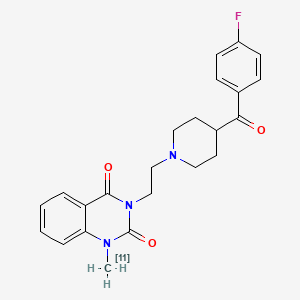
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydrogenation: This step involves the hydrogenation of a precursor compound under controlled conditions to form the desired steroid structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the hydrogenation and oximation steps.
Purification: Employing chromatographic techniques to purify the final product.
化学反応の分析
Types of Reactions
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学的研究の応用
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Utilized in the treatment of endometriosis due to its antiestrogenic properties.
Industry: Employed in the development of new synthetic steroids and contraceptives.
作用機序
The compound exerts its effects by binding to progesterone and estrogen receptors, thereby inhibiting their activity. This leads to the suppression of endometrial tissue growth and the induction of endometrial atrophy . The molecular targets include hormone receptors and associated signaling pathways .
類似化合物との比較
Similar Compounds
Tetrahydrogestrinone (THG): A synthetic 19-norsteroid closely related to gestrinone.
Danazol: Another synthetic steroid with similar antiestrogenic properties.
Mifepristone: Known for its antiprogesterone activity.
Uniqueness
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime is unique due to its specific combination of antiestrogenic and antiprogesterone properties, making it particularly effective in treating conditions like endometriosis .
特性
CAS番号 |
82332-21-6 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H25NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23-24H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 |
InChIキー |
NWFUYHSKZAZGHO-ANULTFPQSA-N |
異性体SMILES |
CC[C@]12C=CC3=C4CCC(=NO)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O |
正規SMILES |
CCC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


